molecular formula C12H12F3NO4 B12352492 Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B12352492
M. Wt: 291.22 g/mol
InChI Key: RYJHDHKGSWTBEV-LLVKDONJSA-N
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Description

The compound Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is a fluorinated alanine derivative featuring a trifluoromethyl group at the β-carbon and a phenylmethoxycarbonyl (Cbz) protecting group on the amino moiety. Its molecular formula is $ \text{C}{12}\text{H}{12}\text{F}3\text{NO}4 $, with a molecular weight of 277.056 g/mol and a polar surface area (PSA) of 79.12 Ų .

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

(2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H12F3NO4/c1-11(9(17)18,12(13,14)15)16-10(19)20-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,16,19)(H,17,18)/t11-/m1/s1

InChI Key

RYJHDHKGSWTBEV-LLVKDONJSA-N

Isomeric SMILES

C[C@@](C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)O)(C(F)(F)F)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID typically involves multiple stepsThe reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(BENZYLOXY)CARBONYL]AMINO)-3,3,3-TRIFLUORO-2-METHYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protective group, allowing the compound to interact selectively with its target. The trifluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its intended application .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous alanine derivatives:

Compound Name Protecting Group Substituents Molecular Weight (g/mol) PSA (Ų) Key Applications/Notes
Target Compound Cbz 3,3,3-trifluoro-2-methyl 277.056 79.12 Peptide synthesis; fluorinated probes
N-Cbz-L-alanine Cbz None 237.23 75.63 Standard peptide intermediate
N-Fmoc-3-amino-D-alanine Fmoc None 368.37 85.70 Solid-phase synthesis; base-labile
N-Boc-3-(3-furyl)-L-alanine Boc 3-furyl 269.27 75.63 Drug development; heterocyclic motifs
3-[(Dinitrophenyl)amino]-N-Fmoc-L-alanine Fmoc 2,4-dinitrophenyl 485.41 142.68 Fluorescent tagging; heavy electron-withdrawing groups

Key Observations :

  • Protecting Groups: The Cbz group (hydrogenolysis-sensitive) is less bulky than Fmoc (base-labile) and Boc (acid-labile), influencing deprotection strategies .
  • Fluorination: The trifluoro group in the target compound increases electronegativity and metabolic stability compared to non-fluorinated analogs like N-Cbz-L-alanine .

Biological Activity

Alanine, 3,3,3-trifluoro-2-methyl-N-[(phenylmethoxy)carbonyl]- is a synthetic amino acid derivative notable for its unique trifluoromethyl group and its potential applications in various biological contexts. This compound is of interest due to its structural modifications that may enhance biological activity compared to standard alanine. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

  • IUPAC Name : (2R)-3,3,3-trifluoro-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
  • Molecular Formula : C12H12F3NO4
  • Molar Mass : 291.22 g/mol
  • CAS Number : 27240-49-9
PropertyValue
Density1.318 ± 0.06 g/cm³ (Predicted)
Melting Point91.0 °C
Boiling Point370.5 ± 42.0 °C (Predicted)
pKa9.25 ± 0.46 (Predicted)
Risk Codes36/37/38 - Irritating to eyes, respiratory system and skin
Safety DescriptionS26, S36/37/39 - Protective measures required

The trifluoromethyl group in alanine derivatives has been shown to influence the compound's biological activity significantly. This modification can enhance lipophilicity and metabolic stability, potentially leading to increased efficacy in biological systems.

  • Inhibition of Enzymatic Activity : Research indicates that alanine derivatives can act as mechanism-based inhibitors for various enzymes, including tryptophan indole-lyase and tryptophan synthase in Escherichia coli . The presence of the trifluoromethyl group may alter enzyme affinity and specificity.
  • Impact on Bacterial Growth : Studies have demonstrated that D-alanine metabolism is critical for bacterial cell wall synthesis. The incorporation of trifluoroalanine into peptidoglycan structures can disrupt normal growth patterns in bacteria such as Lactobacillus plantarum .

Study 1: Trifluoroalanine as an Inhibitor

In a study published in Biochemistry, researchers investigated the effects of trifluoroalanine on tryptophan indole-lyase. The findings revealed that this compound acts as a potent inhibitor, suggesting potential applications in controlling bacterial growth through enzyme inhibition .

Study 2: Metabolic Pathways

A detailed analysis of metabolic pathways involving D-alanine highlighted the role of alanine racemase as a limiting factor in bacterial growth. The introduction of alanine derivatives with trifluoromethyl groups showed altered metabolic rates, indicating their potential as antimicrobial agents .

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